

"HIV-1 inhibitor-73" discovery and synthesis

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Compound of Interest

Compound Name: *HIV-1 inhibitor-73*

Cat. No.: *B15566838*

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An in-depth analysis of "**HIV-1 inhibitor-73**" could not be completed as this designation does not correspond to a known compound in publicly available scientific literature. To fulfill the structural and technical requirements of the request, this document will focus on Islatravir (MK-8591), a well-documented, first-in-class Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) developed by Merck. Islatravir's novel mechanism, extensive clinical investigation, and published synthesis routes make it an exemplary subject for this guide.

Technical Guide: Islatravir (MK-8591)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Islatravir (ISL, MK-8591) is a potent, investigational antiretroviral agent for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.^[1] As a member of the novel NRTTI class, it possesses a unique mechanism of action that distinguishes it from all currently approved antiretrovirals.^[1] Intracellularly, Islatravir is phosphorylated to its active form, islatravir-triphosphate (ISL-TP), which inhibits the HIV-1 reverse transcriptase (RT) enzyme via multiple pathways.^{[2][3]} Primarily, ISL-TP acts as a translocation inhibitor, but also functions as both an immediate and delayed chain terminator.^{[4][5][6]} This multifaceted mechanism contributes to its high potency against wild-type and multidrug-resistant HIV-1 strains.^[4] Furthermore, ISL-TP exhibits a remarkably long intracellular half-life, supporting the development of long-acting oral and implantable formulations for both treatment and pre-exposure prophylaxis (PrEP).^{[7][8]}

Discovery and Development

Islatravir, also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), emerged from research programs aimed at identifying nucleoside analogs with high potency and a high barrier to resistance.^[9] Its unique structural features, particularly the 4'-ethynyl group, enhance its selectivity and inhibitory activity against HIV-1 RT.^[4] Preclinical studies demonstrated high antiviral potency and pharmacokinetic profiles supportive of low-dose, extended-duration administration in humans.^[10] This led to its advancement into a broad clinical development program, including trials for once-daily oral treatment (in combination with doravirine), once-weekly oral treatment, and once-yearly subdermal implants for PrEP.^{[11][12]} While development of the monthly oral PrEP indication was discontinued, studies for treatment with a lower dose are ongoing.^[9]

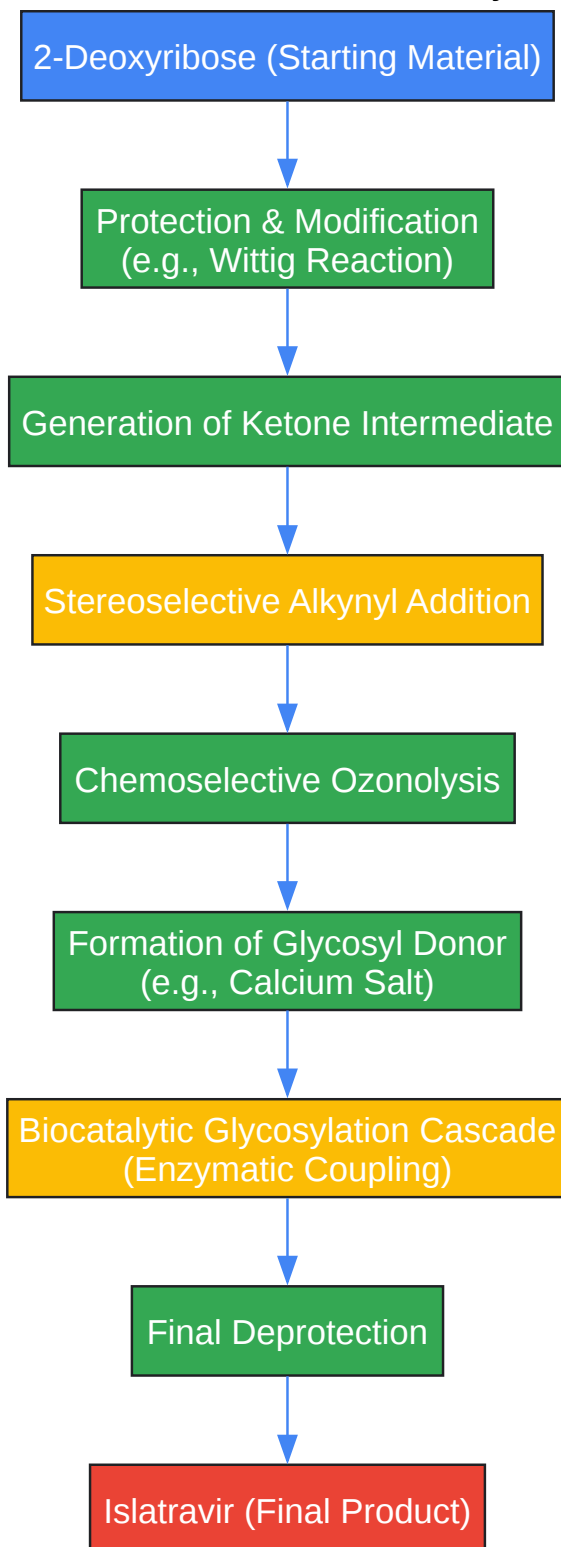
Chemical Synthesis

A stereoselective, nine-step synthesis of Islatravir from 2-deoxyribose has been reported with an overall yield of 36%.^[13] This process involves several key transformations, including the stereoselective addition of an alkynyl group and a final enzymatic glycosylation step.

Synthesis Workflow Diagram

The following diagram outlines the key logical steps in the synthesis of Islatravir from 2-deoxyribose.

Logical Workflow for Islatravir Synthesis



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Caption: High-level logical workflow for the synthesis of Islatravir.

A critical part of the manufacturing process is the practical synthesis of the unnatural nucleobase, 2-fluoroadenine, which is incorporated in the biocatalytic glycosylation cascade. [14] The key findings of the overall synthesis include a diastereodivergent addition of an acetylide nucleophile to a ketone and a biocatalytic cascade that utilizes byproduct precipitation to drive the reaction to completion.[15][16]

Mechanism of Action

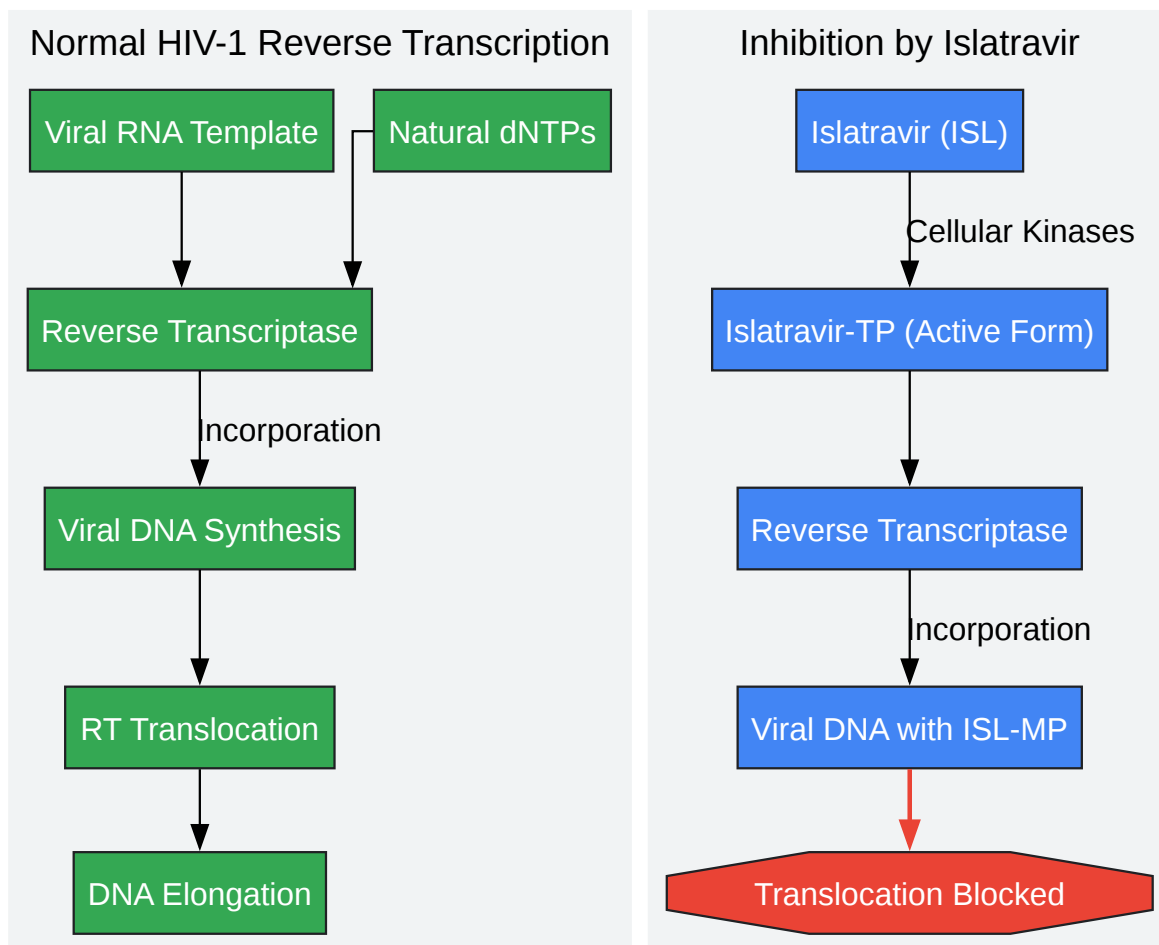
Islatravir's antiviral activity is a result of its multi-modal inhibition of HIV-1 reverse transcriptase.

- **Intracellular Activation:** Islatravir is converted by host cellular kinases into its active anabolite, islatravir-triphosphate (ISL-TP).[2][3]
- **Inhibition of RT:** ISL-TP is incorporated by HIV-1 RT into the nascent viral DNA strand.
- **Translocation Inhibition:** Unlike traditional chain terminators, the presence of a 3'-hydroxyl group on ISL-TP allows for the formation of the next phosphodiester bond. However, the unique structure of the incorporated ISL-monophosphate (ISL-MP) distorts the DNA, physically blocking the translocation of the primer-template complex. This prevents the enzyme from moving to the next position, effectively halting DNA synthesis.[4]
- **Immediate & Delayed Chain Termination:** Islatravir also functions through immediate chain termination by competing with the natural deoxyadenosine triphosphate (dATP) and through delayed chain termination by causing structural changes in the viral DNA.[5][17]

Signaling Pathway Diagram

The diagram below illustrates the inhibitory action of Islatravir on the HIV-1 reverse transcription process.

Islatravir Mechanism of Action



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Caption: Inhibition of HIV-1 RT translocation by Islatravir.

Quantitative Data

The potency and pharmacokinetic profile of Islatravir have been characterized in numerous preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of Islatravir

Parameter	Value	Host	Reference
ISL-TP Intracellular Half-life	78.5 - 128.0 hours	Human PBMCs	[7][18]
ISL-TP Intracellular Half-life	118 - 171 hours	Human PBMCs	[3][10]
ISL Plasma Half-life	49 - 61 hours	Humans	[3][10]
Time to Max Plasma Conc. (Tmax)	~0.5 hours	Humans	[3][10]

Table 2: Antiviral Activity of Islatravir

Study	Dose (Single Oral)	Outcome	Time Point	Reference
Phase 1b (MK-8591-003)	0.5 mg	1.20 log ₁₀ copies/mL HIV-1 RNA reduction	Day 7	[7][18]
Phase 1b (MK-8591-003)	10 mg	1.67 log ₁₀ copies/mL HIV-1 RNA reduction	Day 7	[7][18]
Phase 2b	0.25, 0.75, 2.25 mg (daily)	Maintained virologic suppression (HIV-1 RNA <50 copies/mL)	Week 48	[11]

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a general method for quantifying the inhibitory effect of a compound on recombinant HIV-1 RT activity, based on common colorimetric assay principles.[19]

Objective: To determine the in vitro concentration of a test compound required to inhibit 50% of HIV-1 RT activity (IC_{50}).

Methodology:

- **Plate Preparation:** A 96-well microtiter plate is coated with a template/primer complex (e.g., poly(A) x oligo(dT)).
- **Reaction Mixture:** A reaction buffer is prepared containing recombinant HIV-1 RT enzyme and a mixture of nucleotides, including biotin-labeled and digoxigenin-labeled nucleotides.
- **Inhibitor Addition:** The test compound (e.g., Islatravir) is serially diluted to various concentrations and added to the appropriate wells. Control wells receive vehicle only (no inhibitor) or a known inhibitor (e.g., Nevirapine).
- **Enzymatic Reaction:** The reaction mixture is added to all wells, and the plate is incubated (e.g., for 2 hours at 37°C) to allow for the synthesis of biotin- and digoxigenin-labeled DNA by the RT enzyme.
- **Detection:** The reaction is stopped. The synthesized DNA is captured on the plate. An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a colorimetric substrate.
- **Data Analysis:** The absorbance is read using a microplate reader. The percentage of RT inhibition is calculated relative to the no-inhibitor control. The IC_{50} value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Human PBMCs

Objective: To determine the concentration of a test compound that inhibits HIV-1 replication by 50% (EC_{50}) in primary human cells.

Methodology:

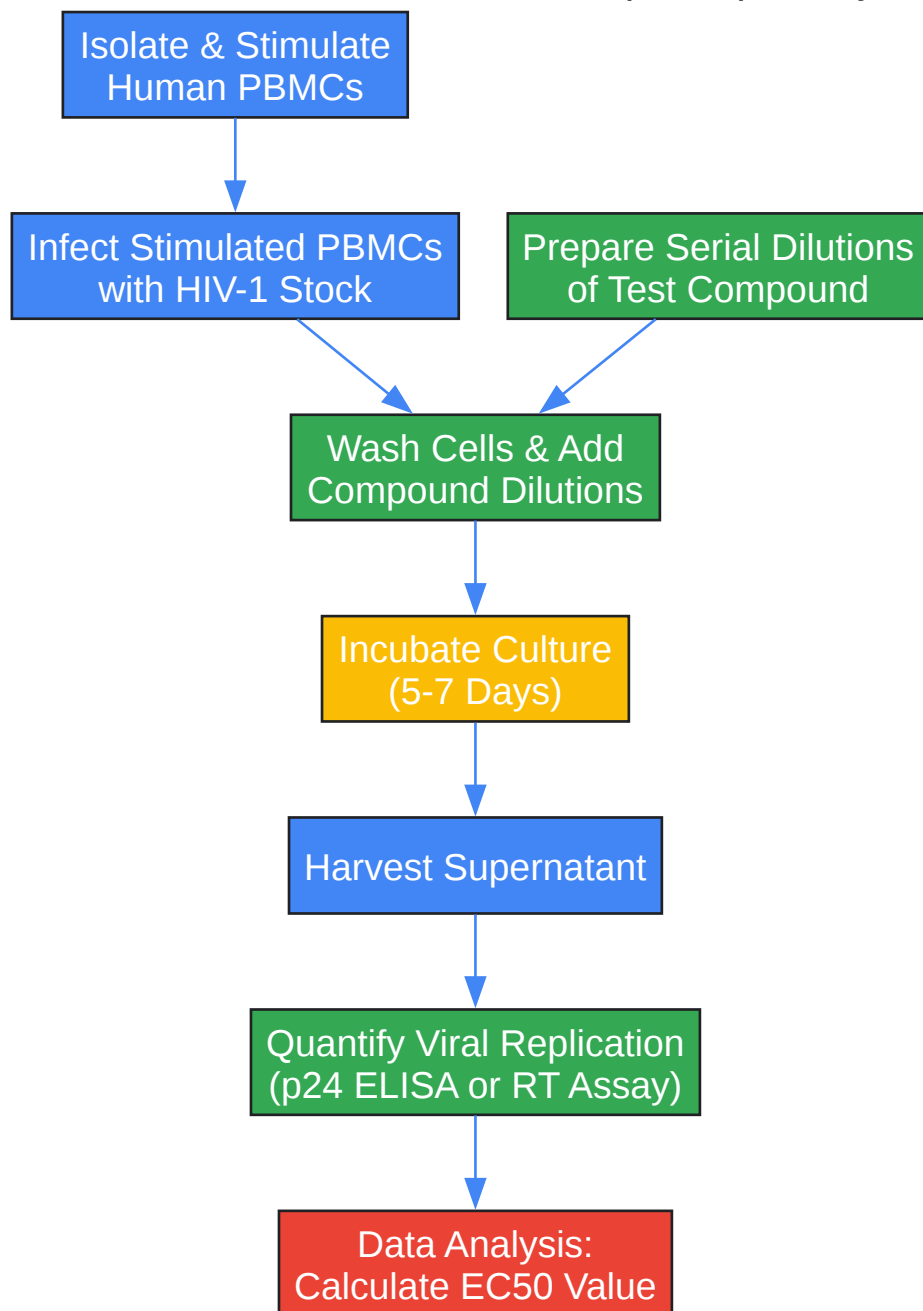
- **Cell Preparation:** Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T-

lymphocytes, making them susceptible to HIV-1 infection.

- **Compound Preparation:** The test compound is prepared in a series of dilutions.
- **Infection:** Stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).
- **Treatment:** Following infection, the cells are washed and plated in the presence of the serially diluted test compound.
- **Incubation:** The cultures are maintained for a period of 5-7 days to allow for viral replication.
- **Quantification of Viral Replication:** At the end of the incubation period, the cell culture supernatant is harvested. The amount of viral replication is quantified by measuring the level of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA) or by measuring RT activity in the supernatant.
- **Data Analysis:** The EC_{50} value is calculated by plotting the percentage of inhibition of p24 production (or RT activity) against the log of the drug concentration.

Experimental Workflow Diagram

Workflow for In Vitro Antiviral (EC50) Assay



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Caption: Standard workflow for determining the EC50 of an anti-HIV compound.

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